molecular formula C13H15FN2O2S B11064732 3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione

3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione

Cat. No.: B11064732
M. Wt: 282.34 g/mol
InChI Key: MQEKXEWNTNOXOW-UHFFFAOYSA-N
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Description

3-[(2-AMINOETHYL)SULFANYL]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-AMINOETHYL)SULFANYL]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Aminoethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with an aminoethylthiol.

    Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the pyrrole ring with a fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-AMINOETHYL)SULFANYL]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic ring.

    Substitution: The aminoethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

3-[(2-AMINOETHYL)SULFANYL]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2-AMINOETHYL)SULFANYL]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The aminoethylsulfanyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-AMINOETHYL)SULFANYL]-1-BENZYL-1H-PYRROLE-2,5-DIONE: Similar structure but lacks the fluorine atom.

    3-[(2-AMINOETHYL)SULFANYL]-1-(4-CHLOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE: Similar structure but contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorobenzyl group in 3-[(2-AMINOETHYL)SULFANYL]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H15FN2O2S

Molecular Weight

282.34 g/mol

IUPAC Name

3-(2-aminoethylsulfanyl)-1-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C13H15FN2O2S/c14-10-3-1-9(2-4-10)8-16-12(17)7-11(13(16)18)19-6-5-15/h1-4,11H,5-8,15H2

InChI Key

MQEKXEWNTNOXOW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=C(C=C2)F)SCCN

Origin of Product

United States

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